molecular formula C8H16Cl2N4O2 B6602835 2-amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride CAS No. 2059928-04-8

2-amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride

Cat. No.: B6602835
CAS No.: 2059928-04-8
M. Wt: 271.14 g/mol
InChI Key: QNMDYQNFZCCHLP-UHFFFAOYSA-N
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Description

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its potential biological and therapeutic applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride typically involves the following steps:

  • Imidazole Synthesis: The imidazole ring is formed through a cyclization reaction involving diamines and dicarboxylic acids.

  • Amination: The imidazole ring is then subjected to amination reactions to introduce amino groups at the desired positions.

  • Esterification and Hydrolysis: The resulting compound is then esterified and hydrolyzed to obtain the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The imidazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amines derived from the reduction of amino groups.

  • Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride has various scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride is compared with other similar compounds, such as:

  • Imidazole: A simpler heterocyclic compound with similar biological activities.

  • Benzimidazole: A compound with a fused benzene ring, known for its antimicrobial properties.

  • Indole: Another heterocyclic compound with diverse biological activities.

Properties

IUPAC Name

2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2.2ClH/c9-6(7(13)14)2-1-4-12-5-3-11-8(12)10;;/h3,5-6H,1-2,4,9H2,(H2,10,11)(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMDYQNFZCCHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)N)CCCC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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